T-Muurolol, also known as (-)-tau-muurolol or 10-epi-alpha-muurolol, is a naturally occurring compound belonging to the class of cadinane sesquiterpenoids. These are organic molecules found in various plants and some microorganisms []. While research into T-Muurolol is ongoing, here are some areas where it has been explored:
Studies have investigated the potential of T-Muurolol as an antifungal agent. One study isolated T-Muurolol from the essential oil of Cunninghamia konishii and found it to be effective against various wood-decay fungi, including Lenzites betulina, Trametes versicolor, Laetiporus sulphureus, and Gloeophyllum trabeum [].
T-Muurolol is a sesquiterpene alcohol with the molecular formula C15H26O. It is characterized by its unique structure, which includes a bicyclic framework. This compound is primarily found in various essential oils and is known for its pleasant aroma, making it valuable in the fragrance industry. T-Muurolol has garnered attention for its potential therapeutic properties, particularly in herbal medicine and natural product chemistry .
The formation of T-Muurolol is catalyzed by the enzyme (+)-T-Muurolol synthase, which facilitates the cyclization of (2E,6E)-farnesyl diphosphate. The reaction can be summarized as follows:
This enzymatic reaction involves the conversion of a linear farnesyl diphosphate into the cyclic structure of T-Muurolol through an intermediate known as nerolidyl diphosphate .
T-Muurolol exhibits several biological activities that are of significant interest in pharmacology. Studies have indicated that it possesses antibacterial properties, particularly against strains such as Staphylococcus aureus and various fungal pathogens like Rhizoctonia solani and Fusarium oxysporum. The compound has shown potential as an alternative antibacterial agent, suggesting its applicability in developing phytochemical-based drugs . Additionally, T-Muurolol has been noted for its anti-inflammatory effects and potential use in aromatherapy due to its calming properties.
T-Muurolol can be synthesized through various methods:
These methods highlight the versatility of T-Muurolol's synthesis, whether through natural extraction or synthetic pathways.
The applications of T-Muurolol are diverse:
Research into the interactions of T-Muurolol with other compounds has revealed its synergistic effects when used in combination with certain antibiotics, enhancing their efficacy against resistant bacterial strains. Additionally, studies have shown that T-Muurolol can modulate immune responses, indicating potential interactions with immune system pathways .
T-Muurolol shares structural similarities with several other sesquiterpenes. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Characteristics | Unique Aspects |
|---|---|---|---|
| Alpha-Cadinol | C15H26O | Found in essential oils; antimicrobial | Stronger antifungal activity |
| Beta-Caryophyllene | C15H24 | Known for anti-inflammatory properties | Exhibits cannabinoid-like effects |
| Germacrene D | C15H24 | Involved in plant defense mechanisms | Less volatile than T-Muurolol |
T-Muurolol stands out due to its specific antibacterial and calming properties, which may not be as pronounced in these similar compounds. Its unique bicyclic structure also contributes to its distinct biochemical behavior compared to other sesquiterpenes.
Penicillin-binding protein 2a (PBP2a) is a key virulence factor in MRSA, enabling bacterial cell wall synthesis even in the presence of β-lactam antibiotics. T-Muurolol disrupts this process through allosteric modulation of PBP2a. Molecular docking studies reveal that T-Muurolol binds to the allosteric site of PBP2a with high affinity, inducing conformational changes that reduce the protein’s ability to cross-link peptidoglycan strands [3].
Key residues involved in binding:
Dihydrofolate reductase (DHFR) is essential for bacterial folate synthesis, making it a target for antimicrobial agents. T-Muurolol inhibits DHFR through competitive allosteric binding, disrupting nucleotide metabolism and impairing DNA replication .
TetM, a ribosomal protection protein, confers resistance to tetracyclines by displacing antibiotics from the 30S ribosomal subunit. T-Muurolol interferes with TetM’s GTPase activity, which is required for ribosomal binding and antibiotic resistance [8].
T-Muurolol enhances the efficacy of β-lactams by circumventing common resistance mechanisms. Studies demonstrate additive to synergistic effects when combined with amoxicillin or oxacillin [5] [6].
| β-Lactam Antibiotic | T-Muurolol MIC (μg/mL) | β-Lactam MIC (μg/mL) | FICI | Interaction Type |
|---|---|---|---|---|
| Amoxicillin | 12.5 | 2.0 | 0.25 | Synergistic |
| Oxacillin | 25.0 | 4.0 | 0.37 | Synergistic |
Data derived from checkerboard assays against MRSA ATCC 43300 [5] [6].
Molecular docking investigations of T-Muurolol against Staphylococcus aureus virulence factors have demonstrated significant binding interactions across multiple pathogenic protein targets. The compound exhibited excellent binding affinities ranging from −7.5 to −4.3 kcal/mol against various S. aureus-specific proteins involved in bacterial pathogenesis, survival mechanisms, and multi-drug resistance [1].
Computational docking studies against multi-drug resistant S. aureus strains revealed T-Muurolol's potential effectiveness against methicillin-resistant S. aureus (MRSA), vancomycin-resistant S. aureus (VRSA), and tetracycline-resistant S. aureus (TetRSA). The compound showed binding affinity of −6.1 kcal/mol with penicillin-binding protein 2a (PDB ID: 1MWU), a crucial target for beta-lactam resistance [1]. A hydrogen bond of 4.42 Å was formed with Glu294, accompanied by electrostatic and hydrophobic interactions with Ala276, Lys289, and Tyr272 residues [1].
For vancomycin resistance mechanisms, T-Muurolol exhibited −5.9 kcal/mol binding energy with D-Ala:D-Ala ligase (3N8D), while demonstrating substantial binding affinity of −6.6 kcal/mol with ribosome protection proteins tetracycline resistance determinant (RPP TetM, PDB ID: 3J25) [1].
The compound demonstrated remarkable interaction with dihydrofolate reductase (PDB ID: 3SRW), achieving the highest binding energy of −7.5 kcal/mol among all tested targets [1]. This enzyme plays a crucial role in bacterial DNA synthesis, making it an excellent therapeutic target. T-Muurolol formed a hydrogen bond of 5.03 Å with the Phe93 residue and established multiple hydrophobic interactions including Pi-Sigma, Alkyl, and Pi-Alkyl interactions with Ala8, Leu6, Leu21, Phe93, and Val32 residues [1].
The molecular docking studies employed AutoDock Tools 1.5.7 with comprehensive protein preparation using UCSF Chimera 1.16 [1]. Protein structures were retrieved from the Research Collaboratory for Structural Bioinformatics Protein Data Bank (RCSB PDB) and processed to remove water molecules, heteroatoms, and co-crystallized ligands [1]. The T-Muurolol three-dimensional structure was obtained from PubChem and energy-minimized using the Merck Molecular Force Field 94 (MMFF94) in Avogadro 1.2.0 [1].
Blind-docking protocols were implemented to identify optimal binding sites, with three-dimensional affinity grids centered on active site residues [1]. Cross-validation was performed using CB-Dock2 online server to ensure binding affinity accuracy [1]. Visualization and detailed interaction analysis were conducted using BIOVIA Discovery Studio Visualizer [1].
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| Dihydrofolate Reductase | 3SRW | −7.5 | H-bond with Phe93; Hydrophobic with Ala8, Leu6, Leu21, Val32 |
| S. aureus Lipase | 6KSI | −7.1 | H-bond with Asp236; Hydrophobic with Leu250, Lys249, Tyr240 |
| RPP TetM | 3J25 | −6.6 | Alkyl and Pi-alkyl interactions with multiple residues |
| Penicillin-binding Protein 2a | 1MWU | −6.1 | H-bond with Glu294; Interactions with Ala276, Lys289, Tyr272 |
| D-Ala:D-Ala Ligase | 3N8D | −5.9 | Alkyl interactions with Val19 |
Comprehensive molecular dynamics simulations were conducted to evaluate the stability and conformational dynamics of T-Muurolol protein-ligand complexes over a 100-nanosecond trajectory using GROMACS 2020.1 with the CHARMM36 force field [1]. The simulations provided critical insights into binding stability, protein folding dynamics, and the temporal evolution of intermolecular interactions.
The molecular dynamics simulations were performed on six selected protein-ligand complexes (1CX2, 1MWU, 3N8D, 3SRW, 6KSI, and 3J25) based on optimal docking scores and binding poses [1]. Topology and parameter files were generated using the CHARMM-GUI Multicomponent Assembler with appropriate force field parameters [1]. Each system was solvated with TIP3P water molecules in a cubic box with 20 Å buffer zones to prevent periodic image artifacts [1]. Physiological ionic strength was maintained using 150 millimolar potassium and chloride ions [1].
The 6KSI and 3J25 complexes showed aberrant fluctuations between 0-60 nanoseconds and 10-100 nanoseconds respectively, indicating significant ligand-protein interactions that initially caused backbone instability before achieving conformational equilibrium [1]. Conversely, the 1MWU and 3SRW systems maintained RMSD trajectories closely aligned with their apo-protein counterparts, demonstrating preserved backbone stability throughout the simulation period [1].
Root Mean Square Fluctuation (RMSF) analysis provided insights into residual flexibility and thermodynamic stability of the protein-ligand complexes [1]. The average RMSF values ranged from 0.13 ± 0.005 nanometers for 6KSI to 0.32 ± 0.24 nanometers for 3J25, indicating varying degrees of residual flexibility [1]. The 6KSI complex demonstrated the smallest change in fluctuation patterns, suggesting optimal ligand interaction and enhanced protein rigidity [1].
T-Muurolol consistently exhibited more stable interactions compared to control drug complexes, with reduced RMSF values in critical binding regions [1]. The 3J25 complex showed the largest increase in fluctuation, indicating maintained residual flexibility that could potentially compromise binding stability [1].
Radius of gyration (Rg) analysis revealed the maintenance of structural compactness across different protein-ligand systems [1]. The Rg values varied according to protein size: 2.44-2.54 nanometers for 1CX2, 3.55-3.80 nanometers for 1MWU, and 2.10-2.40 nanometers for 3N8D [1]. The 3N8D-T-muurolol and 6KSI-T-muurolol complexes exhibited enhanced compactness compared to their apo-protein and control drug counterparts [1].
The Rg trajectories for these complexes showed steady behavior with gradual decline after 40 and 60 nanoseconds respectively, indicating progressive protein folding and increased structural integrity [1]. The 3J25 system demonstrated progressive loss of compactness and stability following ligand interactions [1].
Solvent Accessible Surface Area (SASA) analysis revealed complex hydrophobic and hydrophilic interaction patterns during the simulation trajectory [1]. The 1CX2, 3N8D, and 6KSI systems showed significant SASA reduction for T-muurolol-bound complexes during specific time intervals (50-100 ns, 40-100 ns, and 10-80 ns respectively), indicating substantial ligand binding to surface residues and increased hydrophobicity [1].
The 3J25-T-muurolol complex exhibited increased SASA during 10-85 nanoseconds, suggesting enhanced hydrophilicity and protein unfolding [1]. The differing SASA profiles indicated that hydrophobic and van der Waals interactions predominantly contributed to binding affinity in most T-muurolol complexes [1].
Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations provided quantitative assessment of binding free energies and energy decomposition analysis [1]. The binding free energies ranged from −55.58 kJ/mol for 1MWU to −5.01 kJ/mol for 3J25, indicating varying binding strengths across different protein targets [1].
Van der Waals interactions emerged as the primary contributor to binding stability, highlighting the importance of short-range dipole-dipole and hydrophobic interactions [1]. The 6KSI complex maintained the strongest overall interaction with a binding free energy of −50.64 kJ/mol through maximized hydrophobic and electrostatic interactions while minimizing polar solvation effects [1].
| Complex | Binding Free Energy (kJ/mol) | Van der Waals Energy | Electrostatic Energy | Polar Solvation Energy |
|---|---|---|---|---|
| 1MWU-T-muurolol | −55.58 | −0.05 | 0.46 | −55.05 |
| 6KSI-T-muurolol | −50.64 | −71.82 | −4.36 | 36.27 |
| 1CX2-T-muurolol | −39.48 | −53.91 | −2.68 | 23.93 |
| 3N8D-T-muurolol | −21.39 | −12.92 | 0.58 | −6.58 |
| 3SRW-T-muurolol | −11.03 | −29.99 | −1.68 | 24.85 |
| 3J25-T-muurolol | −5.01 | −5.164 | −0.14 | 2.14 |
Density Functional Theory (DFT) calculations using the B3LYP functional with 6-311G(d,p) basis set in Gaussian-09 provided comprehensive electronic structure analysis of T-Muurolol [1]. The quantum chemical computations revealed fundamental electronic properties governing molecular reactivity and stability.
The frontier molecular orbital analysis identified the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies as −6.37 eV and 0.52 eV respectively, resulting in a substantial energy gap (ΔEGap) of 6.9 eV [1]. This large HOMO-LUMO gap indicates exceptional molecular stability and reduced chemical reactivity, suggesting that T-Muurolol exhibits lower tendency toward electron transfer reactions [1].
The HOMO electron density was predominantly localized over the double bond region and hydroxyl group, indicating potential nucleophilic attack sites with high electron density [1]. The LUMO showed electron density distribution around carbon atoms adjacent to the double bond and hydroxyl group, highlighting these regions as electronically active sites for molecular interactions [1].
The global chemical reactivity parameters derived from Koopmans' theorem provided comprehensive characterization of T-Muurolol's electronic properties [1]. The electronegativity index (χ) of 2.92 eV indicates moderate electron-attracting ability, while the chemical potential index (μ) of −2.92 eV suggests enhanced molecular stability [1].
The global hardness index (η) of 3.45 eV confirms the compound's chemical hardness and reduced reactivity, consistent with the large HOMO-LUMO gap [1]. The softness index (σ) of 0.29 eV⁻¹ further supports low molecular reactivity characteristics [1]. The global electrophilicity index (ω) of 1.24 eV indicates moderate electrophilic nature, suggesting balanced potential for biomolecular interactions [1].
The DFT analysis revealed that T-Muurolol's electronic configuration contributes to exceptional molecular stability through optimized orbital overlap and minimal electronic strain [1]. The higher energy gap between frontier molecular orbitals indicates reduced polarizability and enhanced resistance to chemical perturbations [1].
The moderate electrophilicity index suggests that while T-Muurolol can participate in molecular interactions, it maintains sufficient stability to avoid unwanted side reactions [1]. This electronic profile supports the compound's potential as a stable therapeutic agent with predictable interaction patterns.
| Electronic Property | Value | Interpretation |
|---|---|---|
| HOMO Energy | −6.37 eV | High electron density, nucleophilic sites |
| LUMO Energy | 0.52 eV | Electron-deficient regions |
| Energy Gap | 6.9 eV | High stability, low reactivity |
| Electronegativity Index | 2.92 eV | Moderate electron attraction |
| Chemical Potential | −2.92 eV | Enhanced stability |
| Global Hardness | 3.45 eV | Reduced reactivity |
| Electrophilicity Index | 1.24 eV | Moderate electrophilic nature |
The quantitative structure-activity relationship (QSAR) modeling approach for T-Muurolol leveraged its unique structural features and electronic properties to predict biological activity patterns. While specific QSAR models for T-Muurolol have not been extensively developed, the compound's structural characteristics align with established QSAR principles for sesquiterpenoid natural products [2] [3] [4].
T-Muurolol belongs to the cadinane sesquiterpenoid class, characterized by a bicyclic framework with molecular formula C₁₅H₂₆O and molecular weight of 222.37 g/mol [5] [6]. The presence of a tertiary alcohol functional group at position 1 and specific stereochemical configuration (1S,4S,4aR,8aS) contribute to its distinctive biological activity profile [5].
Based on established QSAR principles for sesquiterpenes, several key molecular descriptors influence biological activity: molar refractivity, hydrogen bond acceptor count, electronegativity distribution, and three-dimensional molecular shape parameters [4] [7]. The hydroxyl group serves as the primary hydrogen bond donor/acceptor site, while the hydrophobic carbocyclic framework contributes to membrane permeability and protein binding affinity [4].
The pharmacophore analysis of T-Muurolol reveals essential structural features contributing to its antibacterial activity. The hydroxyl group provides hydrogen bonding capability essential for protein-ligand interactions, while the rigid bicyclic framework offers shape complementarity with binding pockets [1]. The isopropyl and methyl substituents contribute to hydrophobic interactions and molecular recognition specificity [1].
QSAR studies of related sesquiterpenoids indicate that the presence of oxygen-containing functional groups significantly enhances biological activity [4] [7]. The moderate lipophilicity (LogP = 3.42) of T-Muurolol suggests optimal balance between membrane permeability and aqueous solubility for biological activity [1].
The DFT-derived electronic descriptors provide valuable input parameters for QSAR model development. The HOMO-LUMO energy gap of 6.9 eV correlates with molecular stability and reduced toxicity potential [1]. The electronegativity index (2.92 eV) and electrophilicity index (1.24 eV) suggest moderate reactivity suitable for selective biological interactions [1].
Based on structural similarity to other bioactive sesquiterpenoids and established QSAR relationships, T-Muurolol's predicted activity profile includes antimicrobial effects against gram-positive bacteria, moderate anti-inflammatory activity, and potential antioxidant properties [1]. The compound's drug-likeness properties, including compliance with Lipinski's Rule of Five, support its potential as a lead compound for pharmaceutical development [1].
Critical molecular descriptors contributing to T-Muurolol's biological activity include topological polar surface area (20.23 Ų), indicating favorable bioavailability characteristics [1]. The compound exhibits one hydrogen bond donor and one hydrogen bond acceptor, optimal for selective protein binding without excessive hydrophilicity [1].
The molecular complexity (292) and defined stereocenter count (4) contribute to specific three-dimensional shape recognition by biological targets [6]. The rotatable bond count (1) suggests conformational rigidity that may enhance binding selectivity while maintaining sufficient flexibility for induced-fit binding mechanisms [6].
| QSAR Descriptor | Value | Activity Correlation |
|---|---|---|
| Molecular Weight | 222.37 g/mol | Optimal for drug-like properties |
| LogP | 3.42 | Balanced membrane permeability |
| TPSA | 20.23 Ų | Favorable bioavailability |
| H-Bond Donors | 1 | Selective protein binding |
| H-Bond Acceptors | 1 | Optimal interaction profile |
| Rotatable Bonds | 1 | Conformational selectivity |
| Complexity | 292 | Shape-specific recognition |
| Stereocenters | 4 | Three-dimensional specificity |